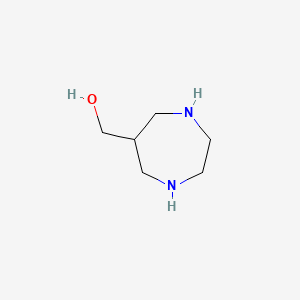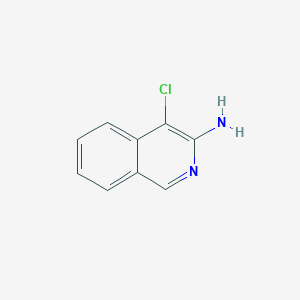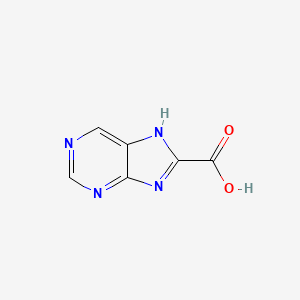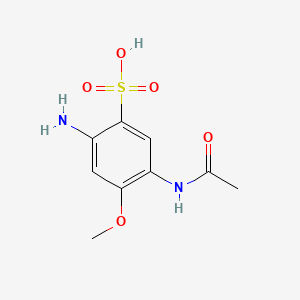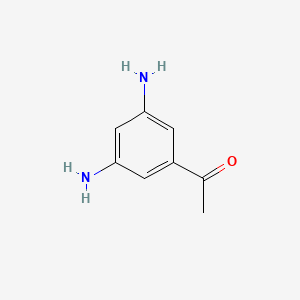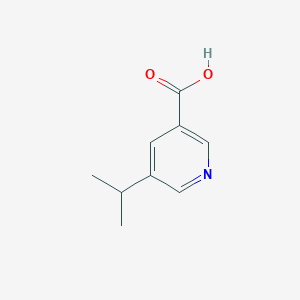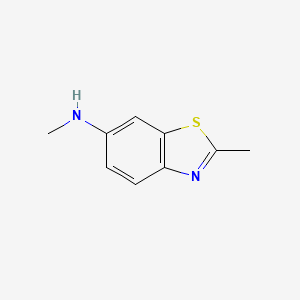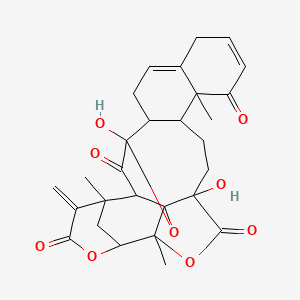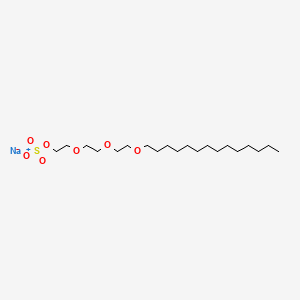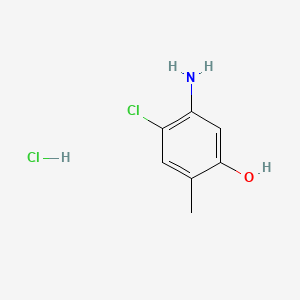
5-Amino-4-chloro-2-methylphenol hydrochloride
Overview
Description
5-Amino-4-chloro-2-methylphenol hydrochloride, also known as 5-AMINO-4-CHLORO-O-CRESOL HCL, is a chemical compound with the molecular formula C7H9Cl2NO . It is functionally related to an o-cresol .
Synthesis Analysis
The synthesis of similar compounds, such as 5-Chloro-2-methylphenol, has been reported from 5-chloro-2-methylaniline . The reaction of 5-amino-2-methylphenol with p-benzoquinone di-imine has also been studied .Molecular Structure Analysis
The molecular structure of 5-Amino-4-chloro-2-methylphenol hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 5-Amino-4-chloro-2-methylphenol hydrochloride is 194.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is solid at room temperature .Scientific Research Applications
Antioxidant and Pharmacological Effects
Chlorogenic acid, a phenolic compound, has garnered attention for its wide range of biological and pharmacological effects. It demonstrates significant antioxidant activity, along with antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. These characteristics suggest that structurally similar compounds, such as 5-Amino-4-chloro-2-methylphenol hydrochloride, may also possess similar bioactive properties, making them of interest for therapeutic applications and as natural food additives (Naveed et al., 2018).
Antimicrobial and Antidiabetic Activities
Synthetic derivatives of aminophenols, closely related to 5-Amino-4-chloro-2-methylphenol hydrochloride, have been explored for their antimicrobial and antidiabetic properties. For instance, compounds synthesized from 4-aminophenol derivatives exhibited broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as significant inhibition of amylase and glucosidase, suggesting potential in treating infections and diabetes (Rafique et al., 2022).
Antiproliferative and DNA Interaction Studies
The reaction between lawsone and aminophenol derivatives, including 4-chloro-2-aminophenol, led to compounds with promising antiproliferative activities against cancer cell lines. These studies indicate the potential of such compounds in cancer research, particularly in developing new anticancer agents with specific mechanisms of action targeting DNA interactions (Kathawate et al., 2014).
Environmental Applications
In addition to biomedical applications, compounds related to 5-Amino-4-chloro-2-methylphenol hydrochloride have been studied for their environmental relevance. For example, the degradation of chloroaminophenols using advanced oxidation processes highlights the potential for using such compounds in environmental remediation efforts. These studies explore efficient methods for removing toxic organic compounds from water, showcasing the environmental significance of researching these chemicals (Barik & Gogate, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-amino-4-chloro-2-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXDJZVHWRFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021269 | |
| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-chloro-2-methylphenol hydrochloride | |
CAS RN |
110102-85-7 | |
| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-4-CHLORO-O-CRESOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J4UQW59L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


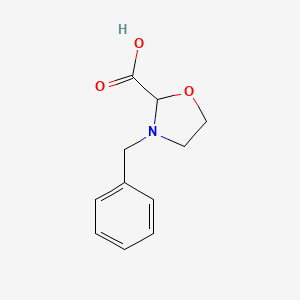
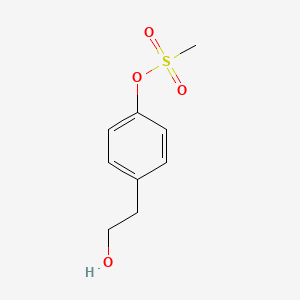
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
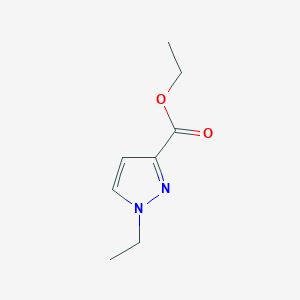
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
